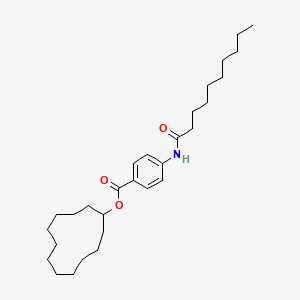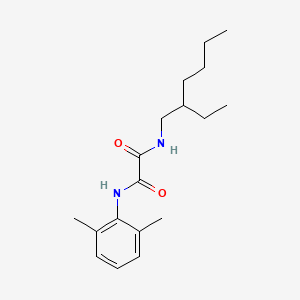![molecular formula C15H13I2NO B15015862 2-[(E)-[(3,5-Dimethylphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B15015862.png)
2-[(E)-[(3,5-Dimethylphenyl)imino]methyl]-4,6-diiodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(3,5-Dimethylphenyl)imino]methyl]-4,6-diiodophenol is a Schiff base compound known for its unique chemical structure and properties Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(3,5-Dimethylphenyl)imino]methyl]-4,6-diiodophenol typically involves the condensation reaction between 3,5-dimethylbenzaldehyde and 4,6-diiodo-2-hydroxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(3,5-Dimethylphenyl)imino]methyl]-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atoms.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(E)-[(3,5-Dimethylphenyl)imino]methyl]-4,6-diiodophenol involves its ability to form stable complexes with metal ions. The imine nitrogen and phenolic oxygen atoms coordinate with metal ions, forming a square planar geometry around the metal center . This coordination can influence the electronic properties of the metal ion, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(2,6-Dimethylphenyl)imino]methyl}phenol: Similar Schiff base ligand with different substituents.
4-Chloro-2-{[(2,6-Dimethylphenyl)imino]methyl}phenol: Another Schiff base with a chloro substituent.
Uniqueness
2-[(E)-[(3,5-Dimethylphenyl)imino]methyl]-4,6-diiodophenol is unique due to the presence of iodine atoms, which can be further functionalized through substitution reactions
Properties
Molecular Formula |
C15H13I2NO |
|---|---|
Molecular Weight |
477.08 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenyl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C15H13I2NO/c1-9-3-10(2)5-13(4-9)18-8-11-6-12(16)7-14(17)15(11)19/h3-8,19H,1-2H3 |
InChI Key |
NDHAJVLQLHCJMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(C(=CC(=C2)I)I)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-4-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B15015779.png)
![2,4-dibromo-6-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol](/img/structure/B15015786.png)

![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B15015822.png)
![N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,4-dimethylphenyl)amino]acetohydrazide](/img/structure/B15015826.png)
![2-Chloro-N-[(1Z)-2-phenyl-1-{N'-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide](/img/structure/B15015836.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015844.png)

![(4E)-1-(3-Chlorophenyl)-4-({[2-({[(4Z)-1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)ethyl]amino}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15015853.png)
![O-{4-[(4-iodophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B15015854.png)
![2-Bromo-N-({N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15015865.png)
![N-[(1E)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15015871.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15015876.png)
![(2E)-3-[3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]prop-2-enoic acid](/img/structure/B15015878.png)
